2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles and triazoles This compound is notable for its unique structural features, which include a triazole ring, a sulfanyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the triazole intermediate, which is then reacted with a sulfanyl methylating agent. The final step involves the formation of the oxadiazole ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme function or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Shares the triazole and sulfanyl groups but lacks the oxadiazole ring.
4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: Contains similar triazole and sulfanyl groups but differs in the phenyl ring substitution.
Uniqueness
2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to its combination of a triazole ring, a sulfanyl group, and a trimethoxyphenyl group.
Properties
Molecular Formula |
C15H17N5O4S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H17N5O4S/c1-20-8-16-19-15(20)25-7-12-17-18-14(24-12)9-5-10(21-2)13(23-4)11(6-9)22-3/h5-6,8H,7H2,1-4H3 |
InChI Key |
NOYPMRRCSWMGDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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